molecular formula C6H13ClN4 B6178605 (1S)-1-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride CAS No. 2567489-71-6

(1S)-1-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride

Cat. No.: B6178605
CAS No.: 2567489-71-6
M. Wt: 176.6
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Description

(1S)-1-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride is a chemical compound that features a 1,2,4-triazole ring, which is a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the coupling of amidines with carboxylic acids and subsequent cyclization with hydrazines . This method is advantageous due to its high yield and the ability to generate a wide variety of 1,2,4-triazole derivatives.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The triazole ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield various amine derivatives.

Scientific Research Applications

(1S)-1-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1S)-1-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. For instance, some derivatives of 1,2,4-triazole have been shown to inhibit enzymes such as DNA gyrase, glucosamine-6-phosphate synthase, and dihydrofolate reductase . These interactions disrupt essential biological processes in microorganisms, leading to their antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazoles: These compounds share a similar triazole ring but differ in the position of the nitrogen atoms.

    1,3,4-Triazoles: Another class of triazole compounds with different nitrogen atom arrangements.

Uniqueness

(1S)-1-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the propan-1-amine moiety

Properties

CAS No.

2567489-71-6

Molecular Formula

C6H13ClN4

Molecular Weight

176.6

Purity

95

Origin of Product

United States

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